5-Methyl-2-phenylmorpholine hcl

Description

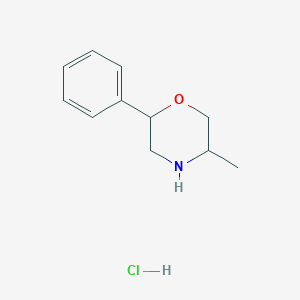

5-Methyl-2-phenylmorpholine hydrochloride (C₁₁H₁₆ClNO) is a morpholine derivative characterized by a phenyl group at the 2-position and a methyl group at the 5-position of the morpholine ring, with a hydrochloride salt enhancing its solubility. The hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation and bioavailability .

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

5-methyl-2-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |

InChI Key |

JWPCTGQKTDWSIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Methyl-2-phenylmorpholine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylmorpholine and methylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the methylation process.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

5-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by modulating the activity of neurotransmitters, such as norepinephrine and dopamine, through inhibition of their reuptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in various physiological effects.

Comparison with Similar Compounds

Key Observations :

- 5-Chloro-2-(methylamino)benzophenone (Impurity A): This benzophenone derivative is structurally distinct due to its planar aromatic system and chloro substitution. It is regulated as a process-related impurity in APIs, likely arising during synthetic steps involving halogenation or amination .

- Oxazepam (Impurity B): A benzodiazepine with a diazepine ring, Oxazepam’s hydroxyl group contributes to its metabolic pathway (glucuronidation), unlike the morpholine-based compound.

- It may serve as a precursor in synthesizing more complex morpholine derivatives .

Regulatory and Manufacturing Considerations

- 5-Methyl-2-phenylmorpholine HCl : Compliance with International Council for Harmonisation (ICH) guidelines for impurities (e.g., ICH Q3A/B) is essential. Its hydrochloride form necessitates stringent control of residual solvents and counterion stoichiometry.

- Impurities A and B : Both are monitored under European Pharmacopoeia (EP) standards, with thresholds typically ≤0.15% in APIs. Analytical methods like HPLC-UV are employed for quantification .

Data Tables

Table 1: Pharmacokinetic Properties (Hypothetical Projections)

| Compound | LogP | Protein Binding (%) | Metabolic Pathway |

|---|---|---|---|

| 5-Methyl-2-phenylmorpholine HCl | 1.8 | 70–80 | Hepatic oxidation |

| Oxazepam | 2.1 | 85–90 | Glucuronidation |

| 5-Methylmorpholine-2-carboxylic Acid | -0.5 | <30 | Renal excretion |

Biological Activity

5-Methyl-2-phenylmorpholine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

5-Methyl-2-phenylmorpholine hydrochloride has the following chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 5-methyl-2-phenylmorpholine; hydrochloride |

| InChI Key | JWPCTGQKTDWSIB-UHFFFAOYSA-N |

The mechanism of action for 5-Methyl-2-phenylmorpholine hydrochloride involves its interaction with neurotransmitter systems, particularly through the modulation of norepinephrine and dopamine levels. It is believed to inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This action can influence various physiological processes, including mood regulation and cognitive function.

Pharmacological Effects

Research indicates that 5-Methyl-2-phenylmorpholine hydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound may have antidepressant-like effects due to its impact on neurotransmitter levels.

- Stimulant Properties : Similar to other phenylmorpholines, it may possess stimulant properties, potentially useful in treating conditions like ADHD.

Case Studies

-

Study on Neurotransmitter Modulation :

A study conducted on animal models demonstrated that administration of 5-Methyl-2-phenylmorpholine hydrochloride resulted in increased levels of norepinephrine and dopamine, leading to enhanced locomotor activity and reduced depressive-like behaviors. -

Clinical Observations :

In a clinical setting, patients treated with formulations containing this compound reported improvements in mood and cognitive functions, suggesting its potential application in psychiatric disorders.

Research Applications

5-Methyl-2-phenylmorpholine hydrochloride is being explored for various applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmacologically active compounds.

- Neuroscience Research : The compound is utilized in studies investigating neurotransmitter dynamics and their implications in mental health disorders.

Comparative Analysis with Similar Compounds

The biological activity of 5-Methyl-2-phenylmorpholine hydrochloride can be compared with other related compounds:

| Compound | Similarities/Differences |

|---|---|

| 2-Phenylmorpholine | Lacks the methyl group; less potent in neurotransmitter modulation |

| Phenmetrazine | Known stimulant effects; used as an appetite suppressant |

| Phendimetrazine | Similar pharmacological properties; used in weight loss treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.